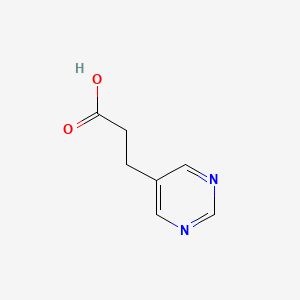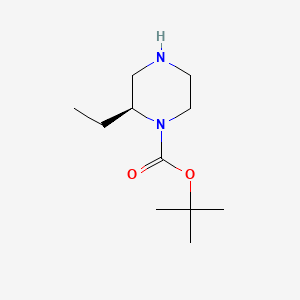
3-(Pyrimidin-5-yl)propanoic acid
Übersicht
Beschreibung
3-(Pyrimidin-5-yl)propanoic acid is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular weight of 167.17 .
Synthesis Analysis
The general synthetic route involves the Knovenegal reaction of different salicylaldehydes and malanonitrile in the presence of TMG base .Molecular Structure Analysis
The molecular formula of 3-(Pyrimidin-5-yl)propanoic acid is C7H9N3O2 . The InChI code is 1S/C7H8N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h3-5H,1-2H2,(H,10,11) .Chemical Reactions Analysis
Reactions of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with 2-aminopyridine, p-toluidine, and 2-aminophenol in polyphosphoric acid afforded the corresponding N-(pyridin-2-yl)propanamides .Physical And Chemical Properties Analysis
3-(Pyrimidin-5-yl)propanoic acid has a molecular weight of 167.17 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 4 .Wissenschaftliche Forschungsanwendungen
Life Science Research
3-(Pyrimidin-5-yl)propanoic acid: is utilized in life science research for its potential role in the synthesis of biologically active compounds. Its pyrimidine core is a key structural component in nucleotides and nucleic acids, making it valuable for studies in genetics and cellular biology .
Material Science
In material science, this compound serves as a precursor for the synthesis of various pyrimidine derivatives. These derivatives can be incorporated into advanced materials, such as organic semiconductors or photovoltaic cells, due to their electronic properties .
Chemical Synthesis
The compound is instrumental in chemical synthesis, particularly in the construction of fused pyrimidines. These structures are significant in developing pharmaceuticals and agrochemicals due to their diverse biological activities .
Chromatography
3-(Pyrimidin-5-yl)propanoic acid: can be used as a standard or reference compound in chromatographic analysis. Its distinct chemical properties allow for the calibration of equipment and the benchmarking of analytical methods .
Analytical Research
In analytical research, this acid is used to develop and optimize analytical methods. Its well-defined structure and properties make it an excellent candidate for method validation in various analytical techniques .
Pharmacological Studies
The pyrimidine moiety of 3-(Pyrimidin-5-yl)propanoic acid is common in many pharmacologically active molecules. It’s used in the design and synthesis of new drugs, especially in the areas of cancer, viral infections, and metabolic disorders .
Wirkmechanismus
Target of Action
It’s known that pyrimidine derivatives have a wide range of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects .
Result of Action
It’s known that pyrimidine derivatives can have a wide range of biological activities .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-pyrimidin-5-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h3-5H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFDQFEJGONQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591490 | |
| Record name | 3-(Pyrimidin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-5-yl)propanoic acid | |
CAS RN |
933682-83-8 | |
| Record name | 3-(Pyrimidin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrimidin-5-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the one-stage synthesis of condensed pyrimidines using 3-(pyrimidin-5-yl)propanoic acid?
A1: The research presented in "One-stage synthesis of condensed pyrimidines by reaction of substituted 3-(pyrimidin-5-yl)propanoic acids with ortho-diamines: Extension of limits" [] focuses on a novel synthetic pathway for condensed pyrimidines. Condensed pyrimidines represent a significant class of heterocyclic compounds with diverse biological activities, making them attractive targets for drug discovery. Traditional synthetic methods often involve multiple steps and harsh conditions. This research highlights a one-stage synthesis approach using 3-(pyrimidin-5-yl)propanoic acid derivatives as key starting materials, reacting them with ortho-diamines. [] This methodology offers several advantages, including increased efficiency, reduced waste generation, and the potential for discovering new condensed pyrimidine derivatives with enhanced biological properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















